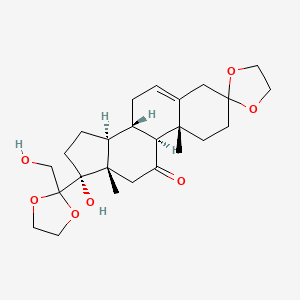
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione Cyclic 3,20-Bis(1,2-ethanediyl acetal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal is a synthetic steroid derivative. It is an intermediate in the preparation of cortisol derivatives and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal involves multiple steps. One common method includes the protection of the 3,20-dione groups of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione using ethylene glycol under acidic conditions to form the diethylene ketal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other steroid derivatives.
Biology: Studying the effects of steroid hormones on cellular processes.
Medicine: Developing corticosteroid drugs for treating inflammatory and autoimmune conditions.
Industry: Used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal involves its interaction with specific molecular targets, such as steroid hormone receptors. It modulates the activity of these receptors, leading to changes in gene expression and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
17α-Hydroxyprogesterone: Another steroid hormone with similar structural features.
Pregn-4-ene-3,20-dione, 16,17-epoxy-: A compound with an epoxide group at positions 16 and 17.
Uniqueness
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione 3,20-Diethylene Ketal is unique due to its specific diethylene ketal protection, which provides stability and allows for further chemical modifications .
Properties
Molecular Formula |
C25H36O7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one |
InChI |
InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3/t17-,18-,20+,21-,22-,24+/m0/s1 |
InChI Key |
WHPHCSOODSGESM-ZPOOQCFYSA-N |
Isomeric SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2C(=O)C[C@]5([C@H]4CC[C@@]5(C6(OCCO6)CO)O)C)OCCO3 |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
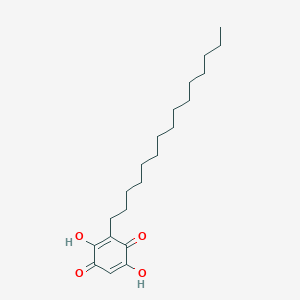
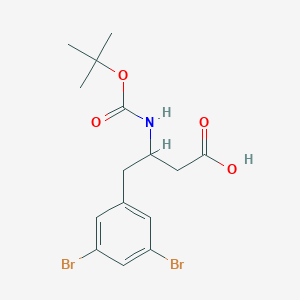
![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13723983.png)
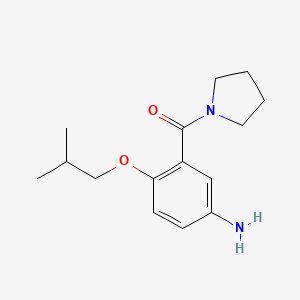
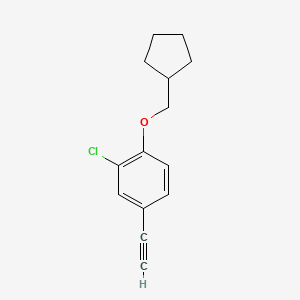
![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)
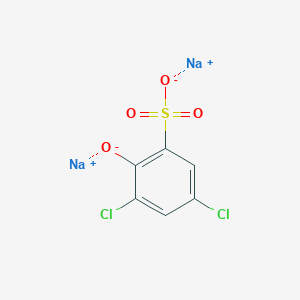
![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
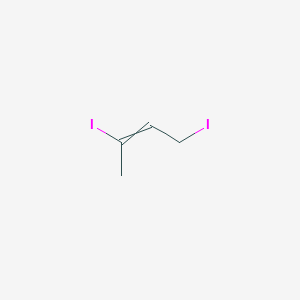
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
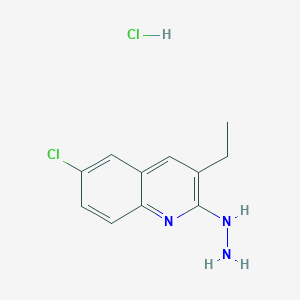
![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)
